molecular formula C11H14BrNO2 B102732 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 54596-21-3

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B102732
CAS No.: 54596-21-3
M. Wt: 272.14 g/mol
InChI Key: GYSDELHGKNCJME-UHFFFAOYSA-N
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Description

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a hydroxy and methyl group on the propan-2-yl side chain. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the bromination of N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzamide ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The process involves similar reaction conditions as the laboratory synthesis but is optimized for efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the synthesis of various derivatives and analogs .

Properties

IUPAC Name

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSDELHGKNCJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313103
Record name 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54596-21-3
Record name NSC266247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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